

Technical Support Center: Tas-117 Preclinical Off-Target and On-Target Toxicities

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tas-117	
Cat. No.:	B611162	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing **Tas-117** in preclinical models. The information provided is intended to address potential issues and guide experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known or expected off-target effects of **Tas-117** in preclinical models?

A1: **Tas-117** is a highly potent and selective allosteric pan-AKT inhibitor.[1][2][3][4] Preclinical data suggests that **Tas-117** has no observed off-target inhibition of other kinases, indicating a high degree of selectivity.[1][4][5] Therefore, the majority of observed preclinical toxicities are considered "on-target" effects, stemming from the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for various physiological processes.

Q2: What are the most common on-target toxicities observed with **Tas-117** in animal models?

A2: Preclinical toxicology studies in rats and monkeys have identified two primary on-target toxicities:

 Dysregulation of carbohydrate metabolism: This most prominently manifests as hyperglycemia.[2]

 Atrophic changes: Atrophy has been noted in lymphatic/hematopoietic organs and in adipocytes.[2][6]

Q3: We are observing hyperglycemia in our rodent models treated with **Tas-117**. Is this expected, and how can we manage it?

A3: Yes, hyperglycemia is an expected on-target effect of potent AKT inhibition. The AKT pathway is a key regulator of glucose metabolism. To manage this, consider the following:

- Monitoring: Implement regular blood glucose monitoring.
- Dosing Schedule: An intermittent dosing schedule (e.g., 4 days on/3 days off) has been used in clinical trials to manage adverse events and may be effective in preclinical models.[2][3][7]
- Anti-diabetic agents: In a preclinical rat study, the use of anti-diabetic agents was explored to ameliorate hyperglycemia. While specific recommendations are not available, this could be a potential mitigation strategy.

Q4: Our **Tas-117** treated animals are showing signs of weight loss and changes in lymphoid organ size at necropsy. What could be the cause?

A4: These findings are consistent with the known on-target toxicities of **Tas-117**, specifically atrophic changes in adipocytes (contributing to weight loss) and lymphatic/hematopoietic organs. It is crucial to differentiate these effects from general malaise or other compound-related toxicities. Detailed histopathological analysis is recommended.

Troubleshooting Guides Issue 1: Unexpectedly Severe Hyperglycemia

- Problem: Blood glucose levels in treated animals exceed manageable limits, leading to poor animal health and potential study termination.
- Possible Causes & Solutions:
 - Dose Level: The administered dose of Tas-117 may be too high for the specific animal strain or model.

- Troubleshooting Step: Perform a dose-range-finding study to identify a dose that maintains pathway inhibition without causing unmanageable hyperglycemia.
- Dosing Regimen: Continuous daily dosing may lead to cumulative effects on glucose metabolism.
 - Troubleshooting Step: Evaluate an intermittent dosing schedule.
- Animal Strain: Different rodent strains can have varying sensitivities to metabolic disruption.
 - Troubleshooting Step: If possible, test Tas-117 in a different strain with a more robust metabolic phenotype.
- o Diet and Housing: Environmental factors can influence metabolic homeostasis.
 - Troubleshooting Step: Ensure consistent diet and housing conditions. Consider providing a diet with a lower glycemic index if appropriate for the study.

Issue 2: Difficulty Distinguishing On-Target vs. Off-Target Toxicity

- Problem: An unexpected adverse event is observed, and it is unclear if it is a direct result of AKT inhibition or an off-target effect.
- Possible Causes & Solutions:
 - Lack of Specificity Data: While Tas-117 is reported to be highly selective, the specific offtarget screening panel may not have included the protein responsible for the observed toxicity.
 - Troubleshooting Step: Review the published selectivity profile of Tas-117. If the observed phenotype suggests the involvement of a particular pathway, consider in vitro assays to test for Tas-117 activity against key proteins in that pathway.
 - On-Target Effect in a Novel Context: The PI3K/AKT/mTOR pathway has a wide range of biological functions, and its inhibition could lead to unexpected phenotypes in specific

genetic or disease models.

■ Troubleshooting Step: Conduct a thorough literature review on the role of AKT in the affected organ or cell type. Analyze downstream markers of AKT signaling in the target tissue to confirm on-target pathway inhibition.

Quantitative Data Summary

Table 1: Preclinical Toxicology Findings for **Tas-117**

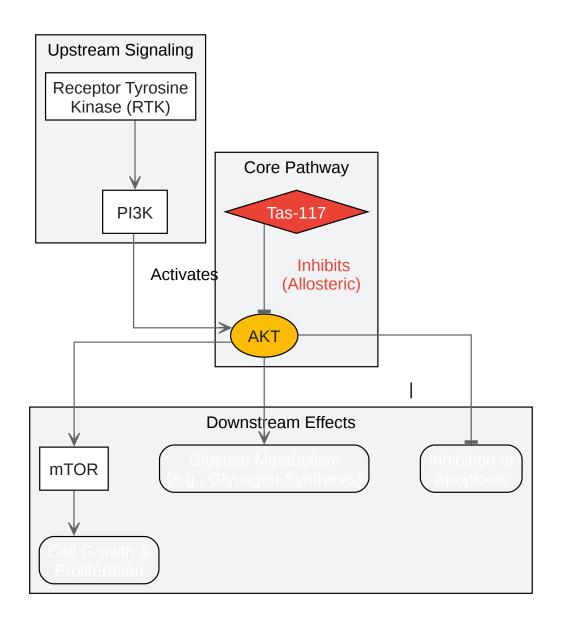
Species	Duration of Study	Key Findings	Reference
Rat	2 weeks	Hyperglycemia and diabetes-like effects.	[2]
Rat	4 weeks	Dysregulation of carbohydrate metabolism, atrophic changes in lymphatic/hematopoiet ic organs and adipocytes.	[2][6]
Monkey	4 weeks	Dysregulation of carbohydrate metabolism, atrophic changes in lymphatic/hematopoiet ic organs and adipocytes. The highest non-severely toxic dose was 1.2 mg/kg/day.	[2][6]

Experimental Protocols

Protocol 1: Assessment of Hyperglycemia in a Rodent Model

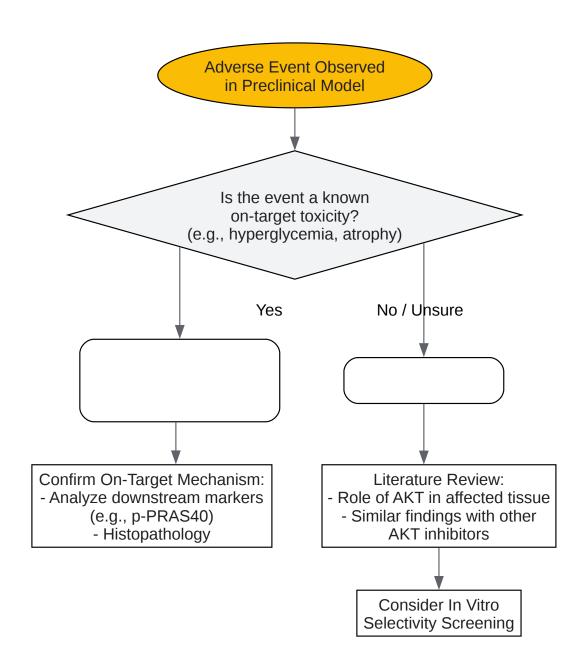
- Animal Model: Select appropriate rodent strain (e.g., Sprague-Dawley or Wistar rats, C57BL/6 mice). Acclimatize animals for at least one week.
- Dosing:
 - Prepare Tas-117 in a suitable vehicle.
 - Administer Tas-117 orally at predetermined dose levels. Include a vehicle control group.
 - Consider both continuous daily dosing and intermittent dosing regimens.
- Blood Glucose Monitoring:
 - Collect blood samples from the tail vein at baseline (pre-dose) and at regular intervals post-dose (e.g., 2, 4, 6, 8, and 24 hours after the first dose, and then periodically throughout the study).
 - Use a calibrated glucometer for immediate blood glucose measurement.
- Insulin and C-peptide Measurement:
 - At selected time points, collect plasma for the analysis of insulin and C-peptide levels using commercially available ELISA kits to assess pancreatic beta-cell function.
- Urinalysis:
 - At the end of the study, collect urine to analyze for glucose and ketone bodies, which are indicators of severe hyperglycemia and diabetic-like states.
- Data Analysis:
 - Plot blood glucose levels over time for each treatment group.
 - Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.

Protocol 2: Evaluation of Lymphoid/Hematopoietic and Adipose Tissue Atrophy


- Animal Model and Dosing: As described in Protocol 1.
- In-Life Observations:
 - Monitor body weight and food consumption daily.
 - Perform regular clinical observations for any signs of toxicity.
- Necropsy and Tissue Collection:
 - At the end of the study, euthanize animals and perform a full necropsy.
 - Collect and weigh key lymphoid organs (thymus, spleen) and adipose tissue depots (e.g., epididymal, retroperitoneal).
- Hematology:
 - Collect whole blood for a complete blood count (CBC) to assess red blood cells, white blood cells (including lymphocytes), and platelets.
- Histopathology:
 - Fix collected organs and tissues in 10% neutral buffered formalin.
 - Process tissues for paraffin embedding, sectioning, and staining with hematoxylin and eosin (H&E).
 - A board-certified veterinary pathologist should perform a microscopic examination to assess for cellularity, atrophy, and other pathological changes.
- Data Analysis:
 - Compare organ and tissue weights (absolute and relative to body weight) between treatment and control groups.

- Analyze hematology parameters for significant differences.
- Score histopathological findings for severity and incidence.
- Use appropriate statistical methods to analyze quantitative data.

Visualizations



Click to download full resolution via product page

Caption: On-target mechanism of **Tas-117** in the PI3K/AKT signaling pathway.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. A first-in-human phase I study of TAS-117, an allosteric AKT inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 study of TAS-117, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations
 PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A first-in-human phase I study of TAS-117, an allosteric AKT inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Tas-117 Preclinical Off-Target and On-Target Toxicities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611162#tas-117-off-target-effects-in-preclinicalmodels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com